2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide
Description
This compound features a unique acetamide backbone with dual thiophene substituents (2-yl and 3-yl positions) and a cyclopentylthio group. Its molecular formula is C₁₉H₂₂N₂O₂S₃ (inferred from –20), with a molecular weight of approximately 392.5 g/mol . However, detailed physicochemical data (e.g., melting point, solubility) remain unreported in the available literature.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S3/c19-16(11-23-14-4-1-2-5-14)18-12-17(20,13-7-9-21-10-13)15-6-3-8-22-15/h3,6-10,14,20H,1-2,4-5,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWONZLMGPPXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.
Introduction of the thiophene rings: Thiophene rings can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the acetamide group: This can be done by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings and the hydroxy group.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Target Compound
- Synthesis : Likely involves amide coupling between 2-(cyclopentylthio)acetyl chloride and a hydroxy-substituted ethylamine precursor with dual thiophene groups. Similar to methods in (acyl chloride activation) and (amide bond formation with heterocyclic amines) .
- Key Groups : Cyclopentylthio (lipophilic), dual thiophenes (π-π interactions), and hydroxyl (hydrogen bonding).
Analog 1: N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide ()
- Structure: Single thiophene and cyanothiophene substituents.
- Synthesis: Two-step process: 2-(thiophen-2-yl)acetyl chloride + 2-aminothiophene-3-carbonitrile .
- Key Differences: Lacks cyclopentylthio and dual thiophenes; includes cyano group for enhanced polarity.
Analog 2: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structure : Dichlorophenyl (electron-withdrawing) and thiazole (hydrogen-bond acceptor).
- Synthesis: Coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole using carbodiimide .
- Key Differences : Thiazole instead of thiophene; chlorine atoms increase electrophilicity.
Analog 3: Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate ()
- Structure : Ethyl ester and conjugated thiophene-vinyl system.
- Synthesis : Acyl azide decomposition followed by reaction with ethyl sodio-acetoacetate .
- Key Differences : Ester group enhances solubility; conjugated system may improve UV activity.
Physicochemical and Structural Properties
Challenges and Innovations
- Stereochemical Purity : The target compound’s dual thiophene substituents may lead to regioisomeric impurities during synthesis, akin to the patent in addressing similar issues .
- Crystallography : Analog 2’s crystal structure () reveals intermolecular N–H⋯N hydrogen bonds stabilizing a 1D chain , suggesting the target compound may exhibit similar packing behavior.
Biological Activity
2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The presence of thiophene rings and a cyclopentylthio group may contribute to its unique interactions with biological systems. This article explores the synthesis, biological activity, and potential applications of this compound based on available research.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopentylthio Group : This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.
- Introduction of Thiophene Rings : Thiophene rings are introduced through cross-coupling reactions such as Suzuki or Stille coupling.
- Formation of the Acetamide Group : This is accomplished by reacting an amine with acyl chloride or anhydride.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Antitumor Activity
Recent studies have shown that compounds containing thiophene derivatives exhibit significant antitumor activity. For example, related compounds have demonstrated inhibitory effects on different cancer cell lines, suggesting that this compound may also possess similar properties .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The binding interactions can modulate the activity of these targets, influencing various biochemical pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Antimicrobial Properties : Research indicates that thiophene derivatives can possess antimicrobial properties, making them candidates for further investigation in drug development against resistant strains .
- Inhibition Studies : In vitro studies have shown that certain thiophene-based compounds can inhibit key enzymes involved in cancer metabolism, suggesting a potential role in cancer therapy .
- Toxicological Assessments : Safety profiles and toxicity assessments are crucial for evaluating the therapeutic potential of new compounds. Preliminary studies on similar structures indicate varying degrees of cytotoxicity depending on structural modifications .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | 2-cyclopentylsulfanyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylet hyl)acetamide |
| Molecular Formula | C17H21NO2S3 |
| Molecular Weight | 377.55 g/mol |
| Antitumor Activity | Significant inhibition in cell lines |
| Antimicrobial Activity | Potential against resistant strains |
| Mechanism of Action | Enzyme inhibition and receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
